molecular formula C15H9FN2OS2 B2531301 (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 840463-11-8

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2531301
CAS No.: 840463-11-8
M. Wt: 316.37
InChI Key: LCPBDAYLCQXUKF-LCYFTJDESA-N
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Description

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiazolidinone core, which is known for its biological activity, and is further functionalized with fluorophenyl and pyridinylmethylene groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyridinylmethylene group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the thiazolidinone ring or the pyridinylmethylene group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural features suggest it could be developed into a drug for treating various diseases, including infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can inhibit enzyme activity by binding to the active site, while the fluorophenyl and pyridinylmethylene groups enhance its binding affinity and specificity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxothiazolidin-4-one, share structural similarities with (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, such as 3-fluorobenzaldehyde, are structurally related.

    Pyridinylmethylene Compounds: Compounds with a pyridinylmethylene group, such as pyridin-2-ylmethylene, are also similar.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule. This unique structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBDAYLCQXUKF-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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